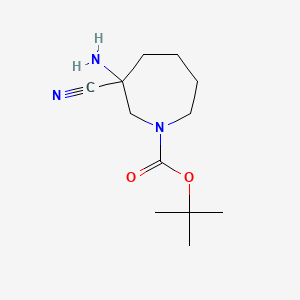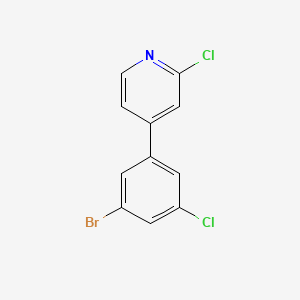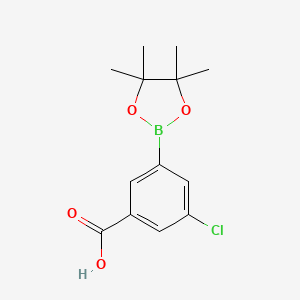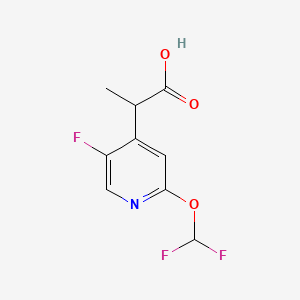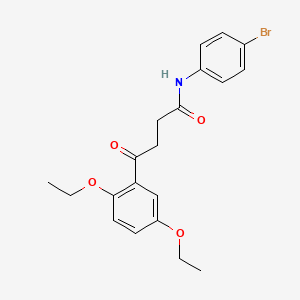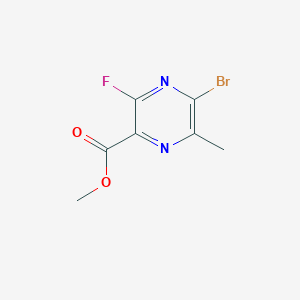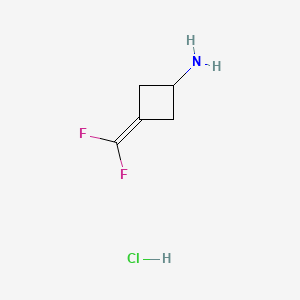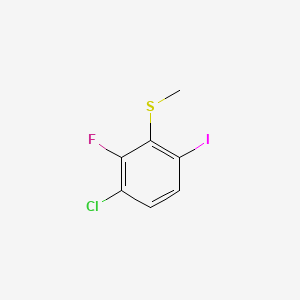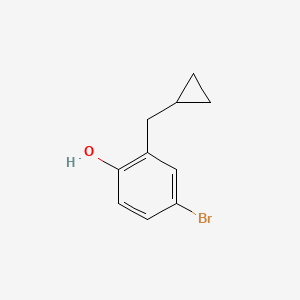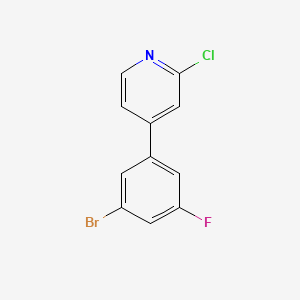![molecular formula C28H24ClN3O6 B14020450 2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and an acetamide group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Isoxazole Ring: This step involves the cyclization of suitable intermediates to form the isoxazole ring.
Attachment of the Phenyl and Acetamide Groups: The final steps involve coupling reactions to attach the phenyl and acetamide groups to the core structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Medicine: It may have potential as an antimicrobial or anticancer agent, given the biological activity of similar compounds.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Used in various chemical reactions.
Isoxazole derivatives: Known for their biological activity.
2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C28H24ClN3O6 |
|---|---|
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,3-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24ClN3O6/c1-15-24-26(31-38-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)27(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |
Clé InChI |
PBHNQPNTZGNYBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NO1)C3=C(C=CC=C3Cl)N(C2=O)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


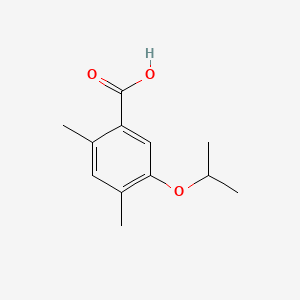
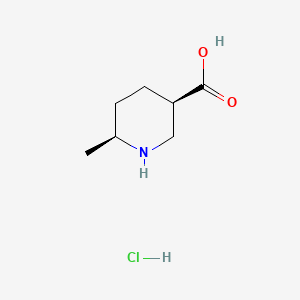
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
